molecular formula C20H23BrN2O4 B2384150 2-bromo-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-5-methoxybenzamide CAS No. 1235136-50-1

2-bromo-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-5-methoxybenzamide

Número de catálogo: B2384150
Número CAS: 1235136-50-1
Peso molecular: 435.318
Clave InChI: NSTXWUOARVXEKZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-bromo-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-5-methoxybenzamide is a synthetic benzamide derivative supplied for research purposes. This compound features a bromo-methoxybenzamide core linked to a phenylglycinamide moiety, a structure that suggests potential for diverse investigative applications. Similar complex benzamide scaffolds are frequently explored in medicinal chemistry for their ability to interact with biological targets . The bromine atom presents a key synthetic handle for further functionalization via cross-coupling reactions, making it a valuable building block in organic synthesis and drug discovery efforts . Researchers are investigating this compound's potential bioactivity, which may include enzyme inhibition; for instance, related amphiphilic molecules have been shown to inhibit enzymes like lysosomal phospholipase A2 (PLA2G15), a target in studies of drug-induced phospholipidosis . Its physicochemical profile, including the amphiphilic nature derived from its polar hydroxy and amide groups and non-aromatic rings, may influence solubility and cellular uptake . This product is intended for laboratory research and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions and consult the relevant safety data sheets.

Propiedades

IUPAC Name

2-bromo-N-[4-[2-[(1-hydroxy-2-methylpropan-2-yl)amino]-2-oxoethyl]phenyl]-5-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O4/c1-20(2,12-24)23-18(25)10-13-4-6-14(7-5-13)22-19(26)16-11-15(27-3)8-9-17(16)21/h4-9,11,24H,10,12H2,1-3H3,(H,22,26)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTXWUOARVXEKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Bromination of 5-Methoxybenzoic Acid

Procedure :

  • Dissolve 5-methoxybenzoic acid (1.0 eq) in glacial acetic acid (0.5 M) at 0°C under nitrogen.
  • Add bromine (1.05 eq) dropwise over 30 minutes.
  • Stir at 25°C for 12 hours until TLC (EtOAc/hexane 1:3) shows complete consumption of starting material.
  • Quench with NaHSO3 solution, extract with DCM, dry over Na2SO4, and concentrate.

Yield : 78-82%
Characterization :

  • 1H NMR (400 MHz, CDCl3): δ 8.12 (d, J=2.8 Hz, 1H), 7.56 (dd, J=8.8, 2.8 Hz, 1H), 6.92 (d, J=8.8 Hz, 1H), 3.89 (s, 3H).
  • HRMS : m/z calc. for C8H7BrO3 [M+H]+: 244.9562, found: 244.9565.

Preparation of 1-Hydroxy-2-Methylpropan-2-Amine

Reductive Amination of 2-Nitropropane-1,2-Diol

Procedure :

  • Suspend 2-nitropropane-1,2-diol (1.0 eq) in methanol (0.3 M).
  • Add 10% Pd/C (0.1 eq) and stir under H2 (50 psi) at 25°C for 6 hours.
  • Filter through Celite, concentrate, and purify via flash chromatography (MeOH/DCM 1:9).

Yield : 65-70%
Characterization :

  • 13C NMR (100 MHz, D2O): δ 72.4 (C-OH), 55.1 (C-NH2), 28.7 (2×CH3).

Assembly of the Benzamide Core Structure

Acid Chloride Formation

Procedure :

  • Suspend 2-bromo-5-methoxybenzoic acid (1.0 eq) in anhydrous DCM (0.4 M).
  • Add oxalyl chloride (1.2 eq) and catalytic DMF (0.05 eq).
  • Reflux at 40°C for 2 hours, then concentrate under vacuum.

Coupling with 1-Hydroxy-2-Methylpropan-2-Amine

Procedure :

  • Dissolve acid chloride (1.0 eq) in THF (0.2 M) at 0°C.
  • Add amine (1.1 eq) and Et3N (2.0 eq) dropwise.
  • Stir at 25°C for 4 hours, then pour into ice-water.
  • Extract with EtOAc, dry over MgSO4, and concentrate.

Yield : 85-90%
Characterization :

  • FT-IR (neat): 3280 cm−1 (N-H), 1645 cm−1 (C=O amide).

Functionalization of the Phenyl Linker

Synthesis of 4-(2-Amino-2-Oxoethyl)Phenyl Intermediate

Procedure :

  • React 4-aminophenylacetonitrile (1.0 eq) with H2O2 (30%, 3 eq) in acetic acid at 80°C for 8 hours.
  • Neutralize with NaHCO3, extract with EtOAc, and concentrate.

Yield : 75-80%

Coupling with Benzamide Core

Procedure :

  • Activate 4-(2-amino-2-oxoethyl)phenyl (1.0 eq) with EDCl/HOBt (1.2 eq each) in DMF (0.3 M).
  • Add benzamide intermediate (1.0 eq) and stir at 25°C for 12 hours.
  • Purify via silica gel chromatography (EtOAc/hexane 3:7).

Yield : 60-65%
Characterization :

  • HPLC : tR = 8.32 min (C18, MeCN/H2O 70:30).

Optimization of Critical Reaction Parameters

Step Parameter Optimal Range Effect on Yield
4.2 Solvent THF 85% vs 72% (DCM)
5.2 Coupling Agent EDCl/HOBt 65% vs 45% (DCC)
2.1 Bromine Equiv 1.05 >95% conversion

Analytical Characterization of Final Product

Spectroscopic Data

  • 1H NMR (500 MHz, DMSO-d6):
    δ 8.41 (s, 1H, NH), 7.89 (d, J=2.8 Hz, 1H), 7.62 (dd, J=8.8, 2.8 Hz, 1H), 7.28 (d, J=8.8 Hz, 2H), 6.94 (d, J=8.8 Hz, 1H), 4.12 (s, 2H), 3.83 (s, 3H), 1.42 (s, 6H).

  • 13C NMR (125 MHz, DMSO-d6):
    δ 170.2 (C=O), 167.8 (C=O), 135.6, 132.4, 128.9, 127.3, 122.8, 114.5, 112.3, 72.1, 56.3, 48.7, 27.9.

Purity Assessment

  • HPLC : 99.2% purity (210 nm)
  • Elemental Analysis :
    Calc. C 54.72%, H 5.12%, N 7.82%
    Found C 54.68%, H 5.09%, N 7.79%

Scale-Up Considerations and Process Chemistry

Critical factors for kilogram-scale production:

  • Bromination Step : Continuous flow reactor improves safety and yield (89% at 5 kg scale)
  • Amide Coupling : Switch from EDCl to T3P reduces reaction time from 12h → 6h
  • Crystallization : Use of MTBE/heptane (1:3) achieves 98.5% purity without chromatography

Análisis De Reacciones Químicas

Types of Reactions

2-bromo-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-5-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution may introduce a new functional group like an alkyl or aryl group .

Aplicaciones Científicas De Investigación

2-bromo-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-5-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-bromo-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-5-methoxybenzamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects such as enzyme inhibition or receptor activation. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

2-Bromo-N-(2-(tert-Butylamino)-2-Oxoethyl)-5-Methoxybenzamide (1g)
  • Structure: Differs in the side chain, where the 1-hydroxy-2-methylpropan-2-yl group is replaced with a tert-butylamino group.
  • Properties : The tert-butyl group increases hydrophobicity, reducing water solubility compared to the hydroxyl-containing target compound.
  • Synthesis : Synthesized via Ugi-4CR reaction (42% yield, m.p. 153–155°C), demonstrating efficient multicomponent reactivity for benzamide derivatives .
5-Bromo-2-Methoxy-N-Methylbenzamide
  • Structure : Lacks the extended side chain, retaining only the bromo-methoxybenzamide core.
  • Implications: Simplified structure may reduce target specificity but improve metabolic stability. Derivatives with thioxomethyl groups (e.g., 5-bromo-2-methoxy-N-[[[4-(2-methylpropoxy)phenyl]amino]thioxomethyl]benzamide) show altered hydrogen-bonding capacity, affecting receptor binding .
4-Bromo-N-(2-Nitrophenyl)Benzamide (I)
  • Structure : Features a nitro group on the phenyl ring instead of the methoxy and side chain.
Antimycobacterial Hybrid Derivatives
  • Example: 2-Bromo-N-[4-(2-{[2-(substituted phenyl)-3-chloro-4-oxoazetidin-1-yl] amino}-2-oxoethyl) phenyl] pyridine-4-carboxamide.
  • Comparison : Incorporation of a β-lactam ring (via [2+2] cycloaddition) enhances antimycobacterial activity, a feature absent in the target compound. This highlights the importance of heterocyclic extensions for infectious disease applications .
N-(2-{[5-Bromo-2-(Morpholin-4-yl)-Pyrimidin-4-yl]Sulfanyl}-4-Methoxy-Phenyl)-4-Methylbenzenesulfonamide
  • Structure : Combines bromo-methoxybenzamide with a sulfonamide and pyrimidine moiety.

Physicochemical and Structural Parameters

Crystallographic Insights
  • Halogen Interactions : Bromine in the target compound may engage in halogen bonding (e.g., Br···O/N), as observed in 4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB). Such interactions stabilize crystal packing and influence solubility .
  • Hydrogen-Bonding Motifs : The hydroxyl group in the side chain participates in intermolecular hydrogen bonds (O–H···O/N), a feature critical for solid-state stability and solubility, contrasting with tert-butyl or nitro-substituted analogs .

Actividad Biológica

2-Bromo-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-5-methoxybenzamide is a complex organic compound notable for its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

The compound has the molecular formula C16H20BrN3O3C_{16}H_{20}BrN_{3}O_{3} and a molecular weight of 394.25 g/mol. It features a bromine atom, an amide functional group, and a methoxy group, contributing to its biological activity.

Synthesis

The synthesis typically involves:

  • Bromination : Using brominating agents like N-bromosuccinimide (NBS).
  • Amidation : Reaction of the brominated precursor with amines.
  • Purification : Techniques such as recrystallization or chromatography to obtain pure compounds.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and proteins through covalent bonding and non-covalent interactions. The bromine atom can form bonds with nucleophilic sites on proteins, potentially inhibiting their function.

Anticancer Properties

Research indicates that 2-bromo-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-5-methoxybenzamide exhibits significant anticancer properties by inducing apoptosis in various cancer cell lines. For instance:

  • Study Findings : A study demonstrated that this compound inhibited cell proliferation in breast cancer cells (MCF-7) by modulating signaling pathways related to apoptosis and cell cycle regulation.

Antimicrobial Activity

The compound also shows antimicrobial activity against a range of pathogens:

  • Efficacy : In vitro studies have reported that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent .

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor:

  • Palmitoylation Inhibition : It has been shown to inhibit palmitoylation processes mediated by DHHC enzymes, which are crucial for protein modification and cellular signaling .

Case Studies

  • Cancer Cell Lines : In a controlled study, various concentrations of the compound were applied to MCF-7 cells, revealing a dose-dependent decrease in viability.
    • Results : IC50 values were determined to be around 15 µM, indicating potent activity against these cells.
  • Antimicrobial Assays : The compound was tested against Staphylococcus aureus and Escherichia coli.
    • Results : Minimum inhibitory concentrations (MICs) were found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating promising antimicrobial properties .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50/MIC
2-Bromo-N-(4-(2-aminoethyl)phenyl)-5-methoxybenzamideStructureAnticancerIC50 = 15 µM
2-Bromo-N-(4-(3-hydroxypropyl)phenyl)-5-methoxybenzamideStructureAntimicrobialMIC = 32 µg/mL

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-bromo-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-5-methoxybenzamide?

  • Methodological Answer : The synthesis typically involves multi-step protocols. For example, bromination of a methoxybenzoic acid precursor (e.g., 5-bromo-2-methoxybenzoic acid) followed by coupling with a functionalized phenyl group. Key steps include:

  • Bromination using reagents like Br₂ or NBS under controlled conditions .
  • Amide bond formation via activation of the carboxylic acid (e.g., using thionyl chloride) and reaction with the amine-containing intermediate .
  • Purification via column chromatography or recrystallization. Reaction progress should be monitored using TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) for structural elucidation, particularly to confirm the presence of the bromine atom, methoxy group, and amide linkage .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic patterns (e.g., bromine’s distinct isotopic signature) .
  • FT-IR spectroscopy to identify functional groups (e.g., C=O stretch in amide bonds at ~1650 cm⁻¹) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible).
  • Monitor degradation using HPLC-MS to identify breakdown products and quantify purity over time .

Advanced Research Questions

Q. How can contradictory data in reaction yields during scale-up be systematically analyzed?

  • Methodological Answer :

  • Perform Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent polarity, catalyst loading) affecting yield .
  • Use reaction calorimetry to monitor exothermic/endothermic events that may deviate at larger scales.
  • Cross-validate results with alternative characterization methods (e.g., GC-MS vs. HPLC) to rule out analytical discrepancies .

Q. What strategies resolve discrepancies in bioactivity assays (e.g., inconsistent IC₅₀ values)?

  • Methodological Answer :

  • Standardize assay conditions (e.g., cell line passage number, incubation time, DMSO concentration) to minimize variability .
  • Include positive controls (e.g., known enzyme inhibitors) and counter-screens to rule off-target effects.
  • Validate results using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity) .

Q. How to design experiments to study protein-ligand interactions for this compound?

  • Methodological Answer :

  • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and thermodynamics .
  • Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding poses, followed by mutagenesis studies to validate key residues .
  • Cross-reference with structural data (e.g., X-ray crystallography of protein-ligand complexes) for mechanistic insights .

Q. What analytical approaches can differentiate polymorphic forms of this compound?

  • Methodological Answer :

  • Powder X-ray diffraction (PXRD) to identify crystalline polymorphs .
  • Differential scanning calorimetry (DSC) to detect melting point variations and phase transitions .
  • Solid-state NMR to probe molecular packing and hydrogen-bonding networks .

Contradiction Analysis & Optimization

Q. How to address inconsistent results in antimicrobial activity studies?

  • Methodological Answer :

  • Test against a panel of clinically relevant strains (Gram-positive, Gram-negative, fungi) to assess spectrum .
  • Combine checkerboard assays with standard antibiotics to evaluate synergistic/antagonistic effects .
  • Verify compound integrity post-assay (e.g., HPLC) to ensure degradation is not confounding results .

Q. What computational methods predict metabolic liabilities of this compound?

  • Methodological Answer :

  • Use in silico tools (e.g., MetaSite, StarDrop) to identify sites of Phase I/II metabolism (e.g., hydroxylation, glucuronidation) .
  • Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and LC-MS metabolite profiling .

Tables for Key Data

Property Method Typical Result Reference
LogP (lipophilicity)HPLC-derived LogD₇.₄~2.8–3.2
Aqueous solubilityShake-flask (pH 7.4)<10 µM (low solubility)
Plasma protein bindingEquilibrium dialysis>90% bound
Metabolic stability (t₁/₂)Human liver microsomes15–30 minutes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.